molecular formula C15H12N2 B11999124 N-Phenyl-1-isoquinolinamine

N-Phenyl-1-isoquinolinamine

Cat. No.: B11999124
M. Wt: 220.27 g/mol
InChI Key: IVKBQKXRJFEWRY-UHFFFAOYSA-N
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Description

N-Phenyl-1-isoquinolinamine: is an organic compound with the molecular formula C15H12N2 It is a derivative of isoquinoline, where the nitrogen atom in the isoquinoline ring is bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of Isoquinoline: One common method involves the amination of isoquinoline with aniline. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions.

    Reductive Amination: Another method involves the reductive amination of isoquinoline with nitrobenzene, using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: The industrial production of N-Phenyl-1-isoquinolinamine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Phenyl-1-isoquinolinamine can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form N-phenyl-1,2,3,4-tetrahydroisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products:

    Oxidation: N-oxide derivatives

    Reduction: N-phenyl-1,2,3,4-tetrahydroisoquinoline

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: N-Phenyl-1-isoquinolinamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique structural properties make it suitable for applications in electronic devices and photonics.

Mechanism of Action

The mechanism by which N-Phenyl-1-isoquinolinamine exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

    N-Phenyl-2-isoquinolinamine: Similar structure but with the phenyl group attached to the second position of the isoquinoline ring.

    N-Phenyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of N-Phenyl-1-isoquinolinamine.

    N-Phenylquinolinamine: A related compound where the isoquinoline ring is replaced with a quinoline ring.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

N-phenylisoquinolin-1-amine

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H,(H,16,17)

InChI Key

IVKBQKXRJFEWRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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